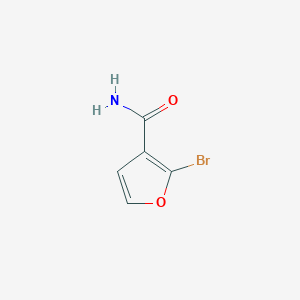
2-Bromofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromofuran-3-carboxamide is an organic compound that belongs to the class of furan derivatives It is characterized by a bromine atom attached to the second position of the furan ring and a carboxamide group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromofuran-3-carboxamide can be synthesized through several methods. One common approach involves the bromination of furan-3-carboxamide. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the second position of the furan ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Bromofuran-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The furan ring can undergo oxidation to form furan-3-carboxylic acid derivatives, while reduction reactions can modify the carboxamide group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Various substituted furan derivatives.
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Reduced amide derivatives.
Coupling: Complex furan-containing structures.
Scientific Research Applications
2-Bromofuran-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and molecular interactions.
Industrial Applications: The compound’s derivatives are explored for their antimicrobial and antifungal activities.
Mechanism of Action
The mechanism of action of 2-Bromofuran-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. For example, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity . The furan ring and carboxamide group play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Bromofuran-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Furan-3-carboxamide: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromofuran-2-carboxamide: Bromine atom is positioned differently, affecting its reactivity and applications.
Uniqueness
2-Bromofuran-3-carboxamide is unique due to the specific positioning of the bromine atom and carboxamide group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted synthesis and specialized applications in various fields.
Properties
Molecular Formula |
C5H4BrNO2 |
|---|---|
Molecular Weight |
189.99 g/mol |
IUPAC Name |
2-bromofuran-3-carboxamide |
InChI |
InChI=1S/C5H4BrNO2/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H2,7,8) |
InChI Key |
HUDPCSVUNKHVHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1C(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















